molecular formula C20H13FN2O3 B2847510 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-65-3

3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2847510
CAS No.: 922082-65-3
M. Wt: 348.333
InChI Key: RRVYFKSGRJRDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core incorporating an oxazepine ring. Its structural uniqueness lies in the combination of the oxazepine ring system with a fluorinated aromatic carboxamide group, making it a candidate for targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVYFKSGRJRDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives

A widely adopted method involves the acid-catalyzed cyclization of 2-aminophenol with substituted benzaldehyde derivatives. For instance, reacting 2-aminophenol with 2-nitrobenzaldehyde in acetic acid at reflux (110–120°C) yields the dibenzoxazepinone core after nitro-group reduction. This route achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid oligomerization.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling between 2-iodophenol and 2-bromoaniline derivatives offers superior regioselectivity. A representative procedure uses CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 130°C, forming the dibenzoxazepinone ring in 72% yield. This method minimizes side products but demands anhydrous conditions.

Functionalization at Position 2: Introduction of the Amine Group

Position-selective amination of the dibenzoxazepinone is critical for subsequent benzamide coupling.

Nitration-Reduction Sequence

Nitration using fuming HNO₃ in H₂SO₄ at 0–5°C introduces a nitro group at position 2, followed by catalytic hydrogenation (H₂, Pd/C, MeOH) to yield the amine. This two-step process achieves 65–70% overall yield but risks over-nitration.

Directed Ortho-Metalation

Employing n-BuLi and TMEDA at −78°C, the amine group is introduced via directed ortho-metalation of the dibenzoxazepinone, followed by quenching with NH₄Cl. This method affords 80–85% yield but requires stringent temperature control.

Amide Coupling with 3-Fluorobenzoic Acid

The final step involves forming the benzamide bond between the dibenzoxazepinone amine and 3-fluorobenzoic acid.

Acyl Chloride Method

3-Fluorobenzoic acid is converted to its acyl chloride using SOCl₂ (reflux, 4 h). The acyl chloride is then reacted with the dibenzoxazepinone amine in dichloromethane (DCM) with Et₃N (2 eq.) at 0°C→RT, yielding the target compound in 88% purity.

Coupling Reagent-Assisted Synthesis

Using HATU (1.1 eq.) and DIPEA (3 eq.) in DMF, the carboxylic acid directly couples to the amine at RT (12 h), achieving 92% yield with minimal epimerization.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials, enhancing purity to >99% (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.40 (m, 9H, aromatic), 5.12 (s, 2H, CH₂).
  • IR (KBr): ν 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Methods

Parameter Nitration-Reduction Directed Metalation Acyl Chloride HATU Coupling
Yield (%) 65 85 88 92
Purity (%) 95 97 88 99
Reaction Time (h) 24 8 6 12
Cost Index Low High Moderate High

The HATU-mediated coupling offers optimal yield and purity but at elevated costs, making the acyl chloride method preferable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the benzamide group to a more oxidized form.

  • Reduction: : Reducing the oxo group in the dibenzo[b,f][1,4]oxazepine ring.

  • Substitution: : Replacing the fluorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Production of hydroxylated or other reduced derivatives.

  • Substitution: : Generation of compounds with different substituents at the fluorine position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (hereafter referred to as Compound X ) with analogs sharing its core scaffold or functional groups. Key differences in substituents, molecular weight, and pharmacological properties are highlighted.

Core Structure Modifications
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Compound X Dibenzo[b,f][1,4]oxazepine 3-Fluoro-benzamide at position 2 ~363.3
3-Chloro-N-(8,10-dimethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide Dibenzo[b,f][1,4]oxazepine 3-Chloro-benzamide; 8,10-dimethyl groups 398.8
N-(10-Methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 2-Trifluoromethyl-benzamide; 10-methyl group 428.3
2-(4-Fluorophenyl)-N-(11-oxo-dibenzo[b,f][1,4]oxazepin-7-yl)acetamide Dibenzo[b,f][1,4]oxazepine 4-Fluorophenyl-acetamide at position 7 ~380.4

Key Observations :

  • Substituent Position : Compound X’s 3-fluoro-benzamide group at position 2 contrasts with analogs featuring substituents at positions 7 (e.g., acetamide in ) or additional methyl groups (e.g., 8,10-dimethyl in ).
  • Halogen vs.
  • Molecular Weight : Compound X (MW ~363.3) is lighter than the trifluoromethyl analog (MW 428.3), which may influence blood-brain barrier penetration in CNS applications .
Thiazepine vs. Oxazepine Analogs

Compounds with a thiazepine core (sulfur instead of oxygen in the heterocycle) exhibit distinct physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine Ethyl, 4-methoxybenzyl, sulfoxide 449.1
N-(4-Methoxybenzyl)-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5,5-dioxide Dibenzo[b,f][1,4]thiazepine 4-Methoxybenzyl, sulfone 449.1

Key Observations :

  • Sulfur vs.
  • Sulfoxide/Sulfone Groups : The sulfoxide (5-oxide) and sulfone (5,5-dioxide) moieties in thiazepines introduce additional hydrogen-bonding capacity, which may enhance solubility but reduce CNS bioavailability .

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the dibenzo[b,f][1,4]oxazepine core formation followed by functionalization. Key steps include:

Core Synthesis : Cyclocondensation of substituted o-aminophenols with ketones or aldehydes under acidic conditions .

Amide Coupling : Reaction of the oxazepine amine with 3-fluorobenzoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF or DCM .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Critical factors:

  • Catalysts : Use of triethylamine to scavenge HCl during amide bond formation .
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the fluorine substituent (δ ~110-120 ppm for 19F NMR) and oxazepine ring protons (δ 6.5-8.5 ppm for aromatic protons) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) paired with ESI-MS to verify molecular ion peaks ([M+H]+ expected at ~405 m/z) .
  • X-ray Crystallography : Resolve conformational details of the dibenzooxazepine core and amide linkage .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide I/II bands) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Screen against a panel of kinases (e.g., JAK, MAPK) using ADP-Glo™ assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s binding affinity to neurological targets compared to chloro or methoxy analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with Cl, OCH3, or CF3 substituents and test in receptor-binding assays (e.g., dopamine D2 or serotonin receptors). Fluorine’s electronegativity enhances hydrogen bonding and membrane permeability .
  • Docking Simulations : Use AutoDock Vina to model interactions with neurological targets (e.g., 5-HT2A), comparing fluorine’s van der Waals interactions vs. chloro’s hydrophobic effects .

Q. How can researchers resolve contradictory data regarding the compound’s selectivity for kinase vs. protease targets in different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition (e.g., radiometric Kinase-Glo®) alongside protease activity (fluorogenic substrates like Mca-PLAQAV-Dpa) .
  • Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions; e.g., Tris-HCl (pH 7.4) reduces false-positive protease inhibition .
  • Structural Analysis : Compare binding modes via cryo-EM or co-crystallization to identify off-target interactions .

Q. What computational strategies are recommended for predicting the binding modes of this compound to neurological targets, considering its conformational flexibility?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GABAA receptor) in explicit solvent (AMBER force field) to assess conformational stability .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between fluorine and other substituents .
  • QM/MM Hybrid Models : Study electronic effects of the fluorine atom on transition-state stabilization in enzyme inhibition .

Q. What experimental approaches are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions; monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds (expected >200°C for dibenzooxazepines) .
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.